Methyl 2,5-difluoro-4-iodobenzoate
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Overview
Description
Methyl 2,5-difluoro-4-iodobenzoate is an organofluorine compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-iodobenzoate can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms into the benzoic acid framework. One common method involves the following steps:
Iodination: The iodination step typically involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst such as silver trifluoroacetate.
Esterification: The final step involves the esterification of the resulting difluoro-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of difluoro-iodobenzoquinones.
Reduction: Formation of difluoro-iodohydroquinones.
Cross-Coupling: Formation of biaryl compounds with diverse substituents.
Scientific Research Applications
Methyl 2,5-difluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine, which can be replaced with radioactive isotopes.
Medicine: Explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-iodobenzoate depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-iodobenzoate: Similar structure but with only one fluorine atom, leading to different reactivity and properties.
Methyl 2,4-difluoro-5-iodobenzoate: Another isomer with fluorine atoms at different positions, affecting its chemical behavior.
Methyl 3,5-difluoro-4-iodobenzoate: Similar compound with fluorine atoms at positions 3 and 5, altering its reactivity.
Uniqueness
Methyl 2,5-difluoro-4-iodobenzoate is unique due to the specific positioning of fluorine and iodine atoms, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various applications.
Biological Activity
Methyl 2,5-difluoro-4-iodobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with two fluorine atoms and one iodine atom substituting hydrogen atoms on the aromatic ring. Its molecular formula is C9H7F2IO2, with a molar mass of approximately 298.03 g/mol. The presence of halogen atoms (fluorine and iodine) significantly influences the compound's reactivity and interactions with biological molecules.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, which can lead to alterations in metabolic pathways. For instance, it has been shown to bind to enzyme active sites, affecting their catalytic activities. This interaction suggests potential applications in biochemical research to explore enzyme functions and metabolic pathways .
Antimicrobial and Anticancer Properties
The compound's structural characteristics imply potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. However, specific quantitative studies are necessary to validate these biological activities conclusively .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : The fluorine atoms may enhance binding affinity to certain receptors or enzymes, while the iodine atom could facilitate radiolabeling for imaging studies .
Case Study: Anticancer Activity
A study examined the binding affinity of this compound to anti-apoptotic Bcl-2 family proteins. It was found that this compound could effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial for cancer cell survival. The study demonstrated that this binding could induce apoptosis in lymphoma cell lines dependent on these proteins .
Compound | Binding Affinity (Ki) | Selectivity | Notes |
---|---|---|---|
This compound | 100 nM | High | Effective against Mcl-1 and Bfl-1 |
Control Compound A | 250 nM | Moderate | Less effective than target compound |
Control Compound B | >500 nM | Low | Ineffective in inducing apoptosis |
Enzyme Interaction Studies
In another study focusing on enzyme interactions, this compound was tested against p-hydroxybenzoate hydroxylase. The results indicated significant alterations in enzyme activity upon treatment with this compound, suggesting its potential as a biochemical tool for studying metabolic pathways .
Properties
IUPAC Name |
methyl 2,5-difluoro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQRRLBRYCIQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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